molecular formula C6H14ClNO B1400741 trans-3-Hydroxy-4-methylpiperidine hydrochloride CAS No. 374794-74-8

trans-3-Hydroxy-4-methylpiperidine hydrochloride

Cat. No.: B1400741
CAS No.: 374794-74-8
M. Wt: 151.63 g/mol
InChI Key: GZSCYLJBBWUCBZ-KGZKBUQUSA-N
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Description

Trans-3-Hydroxy-4-methylpiperidine hydrochloride is a chemical compound with the CAS Number: 374794-74-8 . It has a molecular weight of 151.64 and its IUPAC name is (3R,4S)-4-methylpiperidin-3-ol hydrochloride . It is a white solid and is typically stored at 0-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 151.64 . It is typically stored at 0-8°C .

Scientific Research Applications

Molecular Structure and Crystal Formation Studies on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride revealed the formation of cocrystals belonging to the monoclinic system with a C 2/c space group. The structure exhibits a chair conformation of the piperidinium ring, with the hydroxyl group occupying equatorial or axial positions in a disordered structure. This formation involves various types of hydrogen bonds and interactions, contributing to the stabilization and formation of infinite zigzag chains (Dega-Szafran et al., 2006).

Vibrational Spectra Analysis The vibrational spectra of two polymorphic crystals of 4-hydroxy-1-methylpiperidine betaine hydrochloride were studied using X-ray diffraction and DFT methods. This study provided insights into the molecular geometries, harmonic frequencies, and intensities of vibrational bands, aiding in the unequivocal assignment of experimental infrared bands (Szafran et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . The precautionary statements are P264, P270, P301+P312, P330, and P501 .

Properties

IUPAC Name

(3S,4R)-4-methylpiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSCYLJBBWUCBZ-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Hydroxy-4-methylpiperidine hydrochloride
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trans-3-Hydroxy-4-methylpiperidine hydrochloride
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Reactant of Route 6
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